3,3-Dimethylpyrrolidin-2-one hydrochloride
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Overview
Description
3,3-Dimethylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 3-position and a hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylpyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-2,2-dimethylpentanoic acid.
Acetylation: The amino acid is reacted with acetic anhydride to form 4-amino-2,2-dimethylpentanamide.
Oxidation: The amide is then oxidized under specific conditions to yield 3,3-dimethyl-2-oxopyrrolidine.
Hydrochloride Formation: Finally, the oxopyrrolidine is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3,3-Dimethylpyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in biochemical assays and as a stabilizer for certain biological molecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethylpyrrolidin-2-one hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxopyrrolidine: A closely related compound with similar chemical properties.
3-Methyl-2-pyrrolidinone: Another derivative of pyrrolidinone with one less methyl group.
2-Pyrrolidinone: The parent compound without any methyl substitutions
Uniqueness
3,3-Dimethylpyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 3-position enhances its stability and reactivity compared to other pyrrolidinone derivatives .
Properties
IUPAC Name |
3,3-dimethylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2)3-4-7-5(6)8;/h3-4H2,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZSRPHEHJECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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